Tert-butyl 4-(4-hydroxybenzyl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(4-hydroxybenzyl)piperazine-1-carboxylate is a piperazine derivative known for its potential applications in medicinal chemistry. This compound features a piperazine ring substituted with a tert-butyl carbamate group and a 4-hydroxybenzyl group, making it a versatile scaffold for drug development.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Industry: Utilized in the development of new materials with specific properties.
Safety and Hazards
Future Directions
Piperazine derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds . They are considered as an important synthetic strategy in the field of drug discovery . Therefore, Tert-butyl 4-(4-hydroxybenzyl)piperazine-1-carboxylate could potentially be used in the development of new drugs for the treatment of various diseases.
Mechanism of Action
Target of Action
Tert-butyl 4-(4-hydroxybenzyl)piperazine-1-carboxylate, a piperazine derivative, has been found to bind to the α1B, 5-HT1A, and D2 receptors . These receptors are primarily involved in the serotonergic, noradrenergic, and dopaminergic pathways, which play crucial roles in the central nervous system .
Mode of Action
The compound interacts with its targets (α1B, 5-HT1A, and D2 receptors) and induces changes in the central nervous system .
Biochemical Pathways
The compound affects the serotonergic, noradrenergic, and dopaminergic pathways . These pathways are involved in various physiological processes, including mood regulation, anxiety, and depression . The compound’s interaction with these pathways could lead to changes in neurotransmitter levels and receptor activity, resulting in its observed effects .
Pharmacokinetics
Similar piperazine derivatives have been administered orally in doses between 94 and 752 mg/kg . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need further investigation.
Result of Action
The compound has shown antioxidant activity and central activity in behavioral tests . It has demonstrated anxiolytic-like activity, decreased the latency to sleep, and increased sleep duration, indicating central depressant activity . In the forced swimming test, the compound decreased immobility time, suggesting antidepressant-like activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(4-hydroxybenzyl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and 4-hydroxybenzyl chloride. The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(4-hydroxybenzyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or convert it to a different functional group.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(4-oxobenzyl)piperazine-1-carboxylate.
Reduction: Formation of 4-(4-alkylbenzyl)piperazine-1-carboxylate.
Substitution: Formation of 4-(4-halobenzyl)piperazine-1-carboxylate.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(4-bromobenzyl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-(4-hydroxybenzyl)piperazine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxyl group allows for further functionalization, making it a versatile intermediate in synthetic chemistry. Additionally, its ability to interact with multiple neurotransmitter receptors highlights its potential as a multifunctional therapeutic agent .
Properties
IUPAC Name |
tert-butyl 4-[(4-hydroxyphenyl)methyl]piperazine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-16(2,3)21-15(20)18-10-8-17(9-11-18)12-13-4-6-14(19)7-5-13/h4-7,19H,8-12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHCKQOSVLILWQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=C(C=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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